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molecular formula C17H23F3N2O3 B8375836 1-Boc-4-(3-amino-5-trifluoromethyl-phenoxy)piperidine

1-Boc-4-(3-amino-5-trifluoromethyl-phenoxy)piperidine

Cat. No. B8375836
M. Wt: 360.4 g/mol
InChI Key: WOEYJNPOZDICMV-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

1-Boc-4-(3-nitro-5-trifluoromethyl-phenoxy)-piperidine (470 mg) was dissolved in MeOH (12 ml) and Pd/C (10 mg) was added. After sparging briefly with H2, the mixture was stirred under H2 for 6H. The catalyst was removed by filtration and the MeOH solution was concentrated in vacuo to yield 1-Boc-4-(3-amino-5-trifluoromethyl-phenoxy)-piperidine as an off-white foam.
Name
1-Boc-4-(3-nitro-5-trifluoromethyl-phenoxy)-piperidine
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[C:17]([N+:25]([O-])=O)[CH:16]=2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CO.[Pd]>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[C:17]([NH2:25])[CH:16]=2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
1-Boc-4-(3-nitro-5-trifluoromethyl-phenoxy)-piperidine
Quantity
470 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)OC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under H2 for 6H
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After sparging briefly with H2
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the MeOH solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)OC1=CC(=CC(=C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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